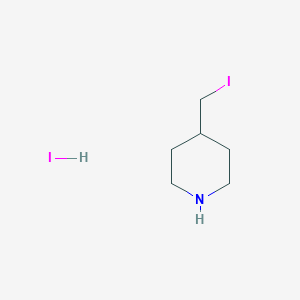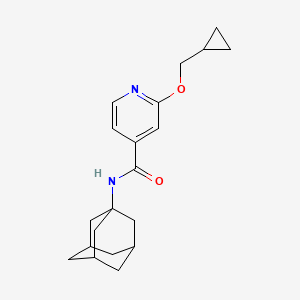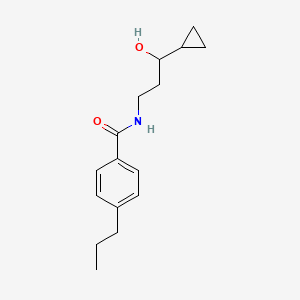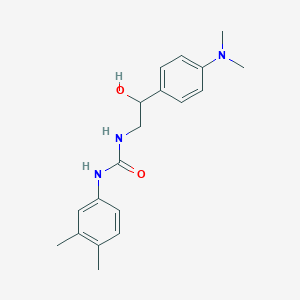
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Nonpeptide Agonists
The discovery of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) as a nonpeptidic agonist of the urotensin-II receptor highlights the potential of structurally similar compounds in pharmacological research and drug development. AC-7954's selective agonist activity suggests the compound's utility as a pharmacological tool and a potential drug lead for targeting the urotensin-II receptor (Croston et al., 2002).
α-Ureidoalkylation Reaction
The α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with various 4,5-dihydroxyimidazolidin-2-ones has been systematically studied, producing hitherto unknown N-[2-(dimethylamino)ethyl]glycolurils. This research demonstrates the compound's role in facilitating novel synthetic routes for the generation of glycoluril derivatives, showing promise for further chemical and pharmacological investigations (Gazieva et al., 2009).
Inhibition of Translation Initiation
Research into symmetrical N,N'-diarylureas, including derivatives structurally related to 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, has uncovered their role as potent activators of the eIF2α kinase heme regulated inhibitor. These findings indicate the potential for these compounds in inhibiting cancer cell proliferation, suggesting a promising avenue for the development of new anticancer agents (Denoyelle et al., 2012).
Nonlinear Optical Properties
The synthesis of compounds with structures similar to this compound has led to the investigation of their nonlinear optical properties. Studies have shown that these compounds exhibit promising applications in optical device technologies, such as optical limiters, due to their switchover behavior from saturable absorption to reverse saturable absorption with increasing excitation intensity (Rahulan et al., 2014).
Enzyme-Functionalized Biosensors
The development of hydrogel-based biosensors for the detection of urea, utilizing enzyme-functionalization, showcases another application area. The compound's role in these biosensors demonstrates its utility in industrial and biomedical diagnostics, offering a novel approach for the sensitive and selective detection of urea (Erfkamp et al., 2019).
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-5-8-16(11-14(13)2)21-19(24)20-12-18(23)15-6-9-17(10-7-15)22(3)4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFCTXBQKJYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
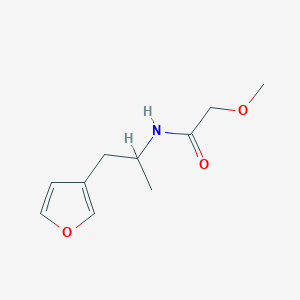

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

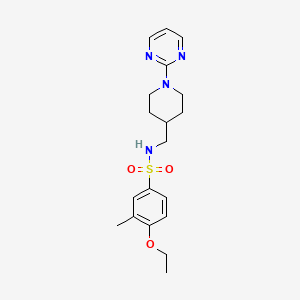
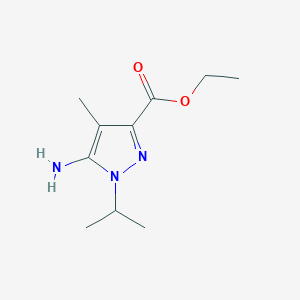
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)
![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)
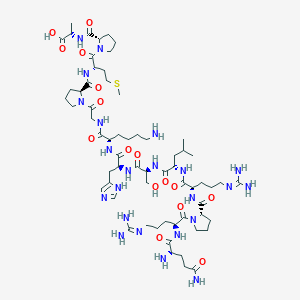
![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)
